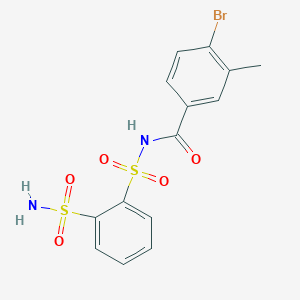
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide is an organic compound that features a benzamide core substituted with bromine, methyl, and sulfamoylphenylsulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach includes:
Bromination: Introduction of the bromine atom to the benzene ring using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Methylation: Addition of a methyl group via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).
Sulfonation: Introduction of the sulfonyl group using sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl).
Amidation: Formation of the benzamide structure by reacting the sulfonylated intermediate with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide (OH⁻) or amines (RNH₂) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
作用机制
The mechanism of action of 4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or modulate the activity of specific proteins. The bromine and methyl groups can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Bromo-N-methylbenzamide: Similar structure but lacks the sulfonyl group.
4-Bromo-3-methylbenzonitrile: Similar structure but contains a nitrile group instead of the sulfonamide.
4-Bromo-N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide: Contains additional bromine and methyl groups.
Uniqueness
4-Bromo-3-methyl-n-(2-sulfamoylphenylsulfonyl)benzamide is unique due to the presence of both sulfonamide and sulfonyl groups, which can provide distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C14H13BrN2O5S2 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC 名称 |
4-bromo-3-methyl-N-(2-sulfamoylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C14H13BrN2O5S2/c1-9-8-10(6-7-11(9)15)14(18)17-24(21,22)13-5-3-2-4-12(13)23(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
InChI 键 |
KJWSVQOSNIHDNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















